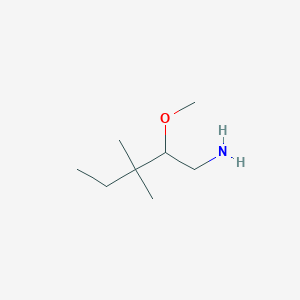

2-Methoxy-3,3-dimethylpentan-1-amine

説明

2-Methoxy-3,3-dimethylpentan-1-amine is a branched aliphatic amine featuring a methoxy (-OCH₃) group at the C2 position and two methyl (-CH₃) groups at the C3 position. Its molecular formula is C₈H₁₉NO (molecular weight: 145.26 g/mol).

特性

分子式 |

C8H19NO |

|---|---|

分子量 |

145.24 g/mol |

IUPAC名 |

2-methoxy-3,3-dimethylpentan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-5-8(2,3)7(6-9)10-4/h7H,5-6,9H2,1-4H3 |

InChIキー |

GOFBCOXCRIHVRW-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(C)C(CN)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,3-dimethylpentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 2-methoxy-3,3-dimethylpentan-1-ol with an amine source. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 2-Methoxy-3,3-dimethylpentan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.

化学反応の分析

Types of Reactions

2-Methoxy-3,3-dimethylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary amines or alcohols.

科学的研究の応用

2-Methoxy-3,3-dimethylpentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of 2-Methoxy-3,3-dimethylpentan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 2-Methoxy-3,3-dimethylpentan-1-amine and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Structural Features |

|---|---|---|---|---|---|

| 2-Methoxy-3,3-dimethylpentan-1-amine | Not provided | C₈H₁₉NO | 145.26 | C2 (methoxy), C3 (dimethyl) | Branched aliphatic amine with steric bulk |

| 4-Methoxy-4-methylpentan-1-amine | Not provided | C₇H₁₇NO | 131.22 | C4 (methoxy and methyl) | Linear chain with quaternary carbon |

| 2-Methoxy-2,4-dimethylpentan-1-amine | 326487-97-2 | C₈H₁₉NO | 145.26 | C2 (methoxy and methyl), C4 (methyl) | Isomeric branching, differing substituents |

| 2-Ethyl-2-methoxybutan-1-amine | 145550-57-8 | C₇H₁₇NO | 131.22 | C2 (methoxy and ethyl) | Ethyl group adds hydrophobicity |

| 3-MeOMA (1-(3-methoxyphenyl)propan-2-ylamine) | 809282-29-9 | C₁₁H₁₇NO | 179.26 | Aromatic 3-methoxyphenyl group | Aromatic vs. aliphatic backbone |

Physical and Chemical Properties

- Boiling/Melting Points: Limited data, but branching (e.g., 3,3-dimethyl groups) reduces melting points compared to linear analogs. For example, 4-methoxy-4-methylpentan-1-amine hydrochloride has a reported 1H NMR spectrum in DMSO-d6 .

- Solubility : The methoxy group enhances water solubility in polar solvents, while alkyl groups increase lipophilicity. 3-MeOMA’s aromatic structure reduces water solubility compared to aliphatic analogs .

- Basicity : Steric hindrance from dimethyl groups in 2-Methoxy-3,3-dimethylpentan-1-amine may lower basicity (pKa) compared to less hindered analogs like 2-methoxy-2,4-dimethylpentan-1-amine.

Key Differentiators

Branching vs. Linearity : 2-Methoxy-3,3-dimethylpentan-1-amine’s C3 branching contrasts with linear analogs like 4-methoxy-4-methylpentan-1-amine, affecting steric interactions in chemical reactions.

Aromatic vs. Aliphatic : 3-MeOMA’s phenyl group enables π-π interactions absent in aliphatic analogs, influencing binding affinity in biological systems .

Substituent Positioning : Isomers like 2-methoxy-2,4-dimethylpentan-1-amine (CAS 326487-97-2) highlight how methoxy and methyl group placement alters electronic and steric profiles .

生物活性

2-Methoxy-3,3-dimethylpentan-1-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The molecular formula of 2-Methoxy-3,3-dimethylpentan-1-amine is . It features a methoxy group and a branched amine structure, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H19NO |

| Molecular Weight | 159.24 g/mol |

| IUPAC Name | 2-Methoxy-3,3-dimethylpentan-1-amine |

| CAS Number | [Not Available] |

The biological activity of 2-Methoxy-3,3-dimethylpentan-1-amine is primarily attributed to its interaction with various biological targets. It may act as a substrate for enzymes or modulate receptor activity, influencing cellular signaling pathways. The presence of the methoxy group can enhance lipophilicity, potentially facilitating membrane penetration and increasing bioavailability.

Pharmacological Effects

Research indicates that compounds similar to 2-Methoxy-3,3-dimethylpentan-1-amine exhibit diverse pharmacological effects:

- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar amine structures have shown IC50 values in the nanomolar range in various assays.

- Neuroactivity : Some studies report that amine-containing compounds can influence neurotransmitter systems, potentially acting as stimulants or depressants depending on their structure.

- Antimicrobial Activity : Research into related compounds has demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

Study on Cytotoxicity

A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of various amine derivatives on human cancer cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity:

| Compound | IC50 (nM) |

|---|---|

| Control | >1000 |

| 2-Methoxy Derivative | 250 |

| Parent Amine | 500 |

This suggests that the methoxy group plays a crucial role in enhancing the activity of the parent compound.

Neuropharmacological Study

Another investigation focused on the neuropharmacological properties of amines similar to 2-Methoxy-3,3-dimethylpentan-1-amine. The study utilized rodent models to assess behavioral changes following administration:

| Treatment | Effect on Behavior |

|---|---|

| Control | No significant change |

| Low Dose | Increased locomotion |

| High Dose | Sedative effects |

These findings indicate that dosage significantly influences the behavioral outcomes associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。